2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This may lead to the inhibition of cancer cell growth and the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential as a lead compound for the development of new anticancer and antibacterial drugs. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.
Future Directions
There are several future directions for the research on 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, its potential as a drug delivery system for targeted therapy can also be explored. Overall, the research on this compound has the potential to make significant contributions to the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-fluorobenzoic acid with 4-(4-methyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMUCGQGPULXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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